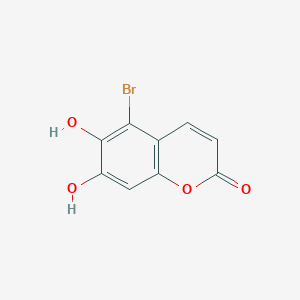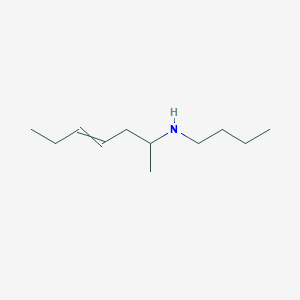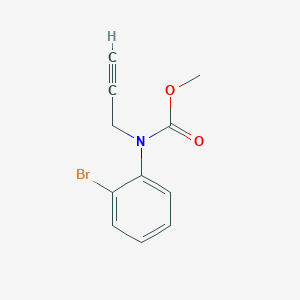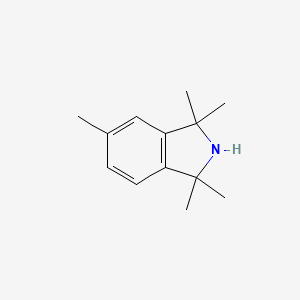
Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate is an organic compound that belongs to the azulene family Azulenes are known for their unique blue color and aromatic properties
Vorbereitungsmethoden
The synthesis of Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with azulene, a bicyclic aromatic hydrocarbon.
Functionalization: The azulene is functionalized by introducing a cyanomethyl group at the 4-position and an ethyl ester group at the 1-position.
Reaction Conditions: The reactions are usually carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems.
Analyse Chemischer Reaktionen
Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions, where the cyanomethyl group is replaced by other substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, including dyes and pigments.
Wirkmechanismus
The mechanism of action of Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with cellular membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate can be compared with other azulene derivatives and cyanoacetylated compounds:
Similar Compounds: Examples include Ethyl 2-cyano-3-phenylacrylate and 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide
Uniqueness: The unique combination of the azulene core with the cyanomethyl and ethyl ester groups gives this compound distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
194344-24-6 |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate |
InChI |
InChI=1S/C16H15NO2/c1-3-19-16(18)15-11(2)10-14-12(8-9-17)6-4-5-7-13(14)15/h4-7,10H,3,8H2,1-2H3 |
InChI-Schlüssel |
QURCAGTYUSNGRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C2C1=CC=CC=C2CC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)

![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)





![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)

